6-Fluoro-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one
Description
Properties
CAS No. |
62376-80-1 |
|---|---|
Molecular Formula |
C19H13FN2O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
6-fluoro-2-methyl-3-naphthalen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H13FN2O/c1-12-21-18-9-7-15(20)11-17(18)19(23)22(12)16-8-6-13-4-2-3-5-14(13)10-16/h2-11H,1H3 |
InChI Key |
OZTKUGFUCRGXPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Biological Activity
6-Fluoro-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, characterized by its unique molecular structure featuring a fluorine atom, a methyl group, and a naphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C₁₉H₁₃FN₂O
- Molecular Weight : 304.32 g/mol
- CAS Number : 62376-80-1
The compound's structure allows it to participate in various chemical reactions typical of quinazolinones, enhancing its biological activity through interactions with specific biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
-
Anticancer Activity :
- Studies have shown that this compound demonstrates potent antiproliferative effects against various cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer).
- The compound has been reported to induce apoptosis in cancer cells and arrest the cell cycle at the S phase, suggesting mechanisms for its anticancer properties .
-
Mechanism of Action :
- The compound targets the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in tumor growth and proliferation. Inhibition of EGFR signaling pathways is associated with reduced tumorigenesis .
- Docking studies have demonstrated favorable binding interactions between the compound and EGFR, providing insights into its potential as an effective therapeutic agent.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.9 ± 1.7 | Induces apoptosis; S-phase arrest |
| SW-480 | 2.3 ± 0.91 | Induces apoptosis; S-phase arrest |
| MCF-7 | 5.65 ± 2.33 | Induces apoptosis; S-phase arrest |
These findings suggest that the compound exhibits strong cytotoxicity against lung cancer cells compared to other types .
Cell Cycle Analysis
Flow cytometry was utilized to analyze the effects of the compound on cell cycle distribution in A549 cells treated with varying concentrations. The results indicated a significant accumulation of cells in the S phase post-treatment:
| Treatment Concentration (µM) | % Cells in S Phase |
|---|---|
| Untreated | 4.46 |
| 10 | 8.91 |
| 15 | 11.6 |
This data supports the hypothesis that this compound effectively induces cell cycle arrest, contributing to its anticancer properties .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Fluoro-2-methylquinazolinone | Fluorine at position 6 | Anticancer | Lacks naphthalene moiety |
| 7-Fluoroquinazolinone | Fluorine at position 7 | Antimicrobial | Different position of fluorine |
| 5-Methylquinazolinone | Methyl at position 5 | Moderate activity | No fluorine substitution |
The unique combination of substituents in this compound potentially enhances its biological activity and therapeutic profile compared to other quinazolinones .
Comparison with Similar Compounds
Fluorine Substitution
- Target Compound (6-Fluoro): The 6-fluoro group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. This is critical for improving drug-like properties .
- 6-(4-Fluorophenyl)quinazolin-4(3H)-one (3f) : Exhibits moderate antioxidant activity (P < 0.5 in DPPH assays), but lacks the naphthalene moiety, reducing hydrophobic interactions .
Naphthalene Substitution
- 3-Methyl-6-(naphthalen-1-yl)-2-phenylquinazolin-4(3H)-one (3h) : Positional isomerism (naphthalen-1-yl vs. naphthalen-2-yl) alters steric bulk and aromatic stacking. Compound 3h shows antioxidant activity (P < 0.5) but lower potency than the target compound due to differences in substitution patterns .
- 2,3-Dihydro-2-(naphthalene-1-yl)quinazolin-4(1H)-one (3l): The dihydro structure reduces planarity, diminishing π-π interactions. This compound has a molecular weight of 275 g/mol and lower bioactivity compared to non-hydrogenated analogs .
Methyl Group at Position 2
- 3-(4-Fluoro-2-methylphenyl)-2-methylquinazolin-4(3H)-one : The 2-methyl group enhances steric hindrance but lacks the naphthalene moiety. This compound (MW: 268.29) shows moderate receptor binding but reduced solubility compared to the target compound .
Pharmacological Profile Comparison
Q & A
Q. What are the optimal synthetic routes for 6-Fluoro-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent, and time. For example, refluxing in anhydrous ethanol and 1,2-dichloroethane with guanidine hydrochloride and KOH (3.5 hours) is effective for cyclization, monitored via TLC . Solvent choice (e.g., DMSO vs. ethanol) significantly impacts reaction kinetics and product distribution, with polar aprotic solvents favoring nucleophilic substitution . Post-synthesis purification via silica gel column chromatography (dichloromethane/methanol, 3:1 v/v) enhances purity .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical?
Key characterization includes:
- 1H/13C NMR : Peaks for aromatic protons (δ 7.44–8.49 ppm) and substituents (e.g., methyl at δ 3.55 ppm) .
- IR Spectroscopy : C=O stretch at ~1679 cm⁻¹ .
- Mass Spectrometry : ESI-HRMS confirms molecular ion ([M+H]+) with <5 ppm error .
- X-ray crystallography (if available) resolves stereochemistry, as seen in related quinazolinones .
Q. What preliminary biological activities have been observed in structurally similar quinazolinones?
Analogous compounds (e.g., 6-(naphthalen-1-yl)-2-phenyl derivatives) show antioxidant activity (P<0.5 in DPPH assays) . Antimicrobial and anti-inflammatory activities are linked to substituents like halogens (Cl, F) and aromatic groups (e.g., naphthyl) .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorine position, naphthyl group) affect pharmacological activity?
Substituents modulate electronic and steric properties:
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How can computational modeling predict the compound’s interaction with biological targets?
Q. What are the challenges in scaling up synthesis without compromising purity?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining yield .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cyclization steps .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
